molecular formula C12H6Br4O B1589928 3,3',4,4'-Tetrabromodiphenyl ether CAS No. 93703-48-1

3,3',4,4'-Tetrabromodiphenyl ether

Cat. No. B1589928
CAS RN: 93703-48-1
M. Wt: 485.79 g/mol
InChI Key: RYGLOWMCGZHYRQ-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrabromodiphenyl ether, also known as BDE No 77 solution or PBDE 77, is a chemical compound with the empirical formula C12H6Br4O . It has a molecular weight of 485.79 .


Molecular Structure Analysis

The molecular structure of 3,3’,4,4’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms substituted at the 3, 3’, 4, and 4’ positions . The molecular formula is C12H6Br4O .


Physical And Chemical Properties Analysis

3,3’,4,4’-Tetrabromodiphenyl ether has a molecular weight of 485.79 . It is a solid substance with a melting point of 96.5-97.5 °C . It is slightly soluble in chloroform and methanol, and sparingly soluble in dichloromethane .

Scientific Research Applications

Environmental Toxicology

3,3’,4,4’-Tetrabromodiphenyl ether: has been extensively studied for its environmental impact, particularly its toxicity to aquatic life. Research has shown that it can be highly persistent in the environment and may pose risks to marine ecosystems . Studies often focus on its bioaccumulation potential and the effects on various species, including algae and fish. The compound’s ability to disrupt endocrine systems is of particular concern .

Human Health Risk Assessment

BDE-77 is part of a group of chemicals known for their potential human health risks. It has been the subject of toxicological reviews that examine its absorption, distribution, metabolism, and elimination in the human body . These studies are crucial for understanding the potential health hazards, including carcinogenicity, neurotoxicity, and endocrine disruption, leading to regulations and safety guidelines .

Developmental Biology

Research has indicated that exposure to BDE-77 during development can have long-lasting effects on liver metabolism . This line of research is critical for understanding how early-life exposure to environmental contaminants can program metabolic pathways, potentially leading to health issues later in life.

Analytical Chemistry

BDE-77 is used as an analytical standard in environmental chemistry to calibrate instruments like gas chromatographs and high-performance liquid chromatographs . This application is essential for accurately measuring the presence and concentration of this compound in environmental samples.

Flame Retardancy Studies

As a polybrominated diphenyl ether, BDE-77 has been used as a flame retardant. Research in this field explores its effectiveness and compares it with other flame retardants. Studies also investigate the environmental and health impacts of its use in consumer products .

Industrial Safety

Given its hazardous nature, BDE-77 is also studied in the context of industrial safety. Material safety data sheets detail how to handle, store, and dispose of the substance safely. Research in this area contributes to workplace safety protocols and emergency response procedures .

Safety And Hazards

3,3’,4,4’-Tetrabromodiphenyl ether is classified as hazardous. It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, drowsiness, or dizziness, and may be fatal if swallowed and enters airways . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

1,2-dibromo-4-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLOWMCGZHYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877030
Record name BDE-77
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetrabromodiphenyl ether

CAS RN

93703-48-1
Record name 3,3′,4,4′-Tetrabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93703-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4'-Tetrabromodiphenyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-77
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4-(3,4-dibromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3',4,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77SUV8J25T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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